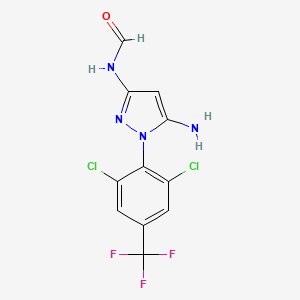

Fenoterol Degradation Impurity A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

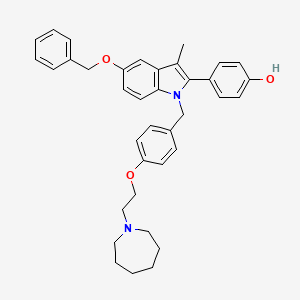

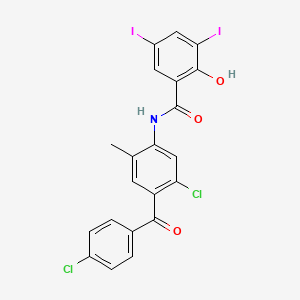

Fenoterol Degradation Impurity A is an impurity of Fenoterol . Fenoterol is a β2 adrenoreceptor agonist designed to open up the airways to the lungs . It is classed as a sympathomimetic β2 agonist and asthma medication .

Synthesis Analysis

This compound is a degradation product that is formed during the synthesis, storage, and transport of fenoterol aerosol products . The degradation process is mainly induced by factors such as moisture, temperature, and light .Molecular Structure Analysis

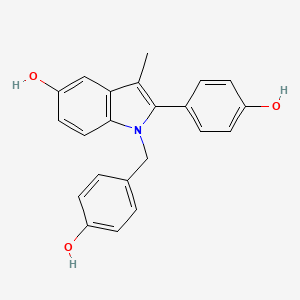

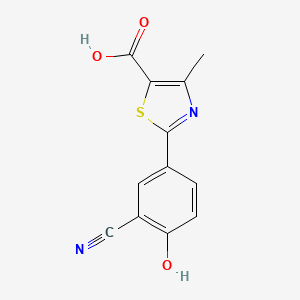

The molecular formula of this compound is C18H21NO4 . Its molecular weight is 315.36 .Chemical Reactions Analysis

The most widely accepted mechanism of formation involves the oxidation of fenoterol to form an intermediate quinone . Subsequent reduction of the quinone by water molecules generates this compound .Physical and Chemical Properties Analysis

This compound is a solid powder . It has a melting point of >196°C (dec.) and a predicted boiling point of 570.6±50.0 °C . Its predicted density is 1.356±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación

Cardiovascular and Metabolic Reactions

Fenoterol is known for its anti-asthmatic and tocolytic properties. However, high plasma concentrations of fenoterol can lead to severe adverse reactions, particularly in individuals with heritable OCT1 deficiency. OCT1 transports fenoterol with high affinity, and its inhibition in human hepatocytes reduces fenoterol uptake. Consequently, OCT1-deficient individuals exhibit greater systemic fenoterol exposure and a stronger increase in heart rate, blood glucose, and significantly lower serum potassium levels, indicating the importance of understanding individual genetic profiles in fenoterol therapy (Tzvetkov et al., 2018).

Muscular Applications

Fenoterol, as a β2-adrenoceptor agonist, has shown significant anabolic effects on rat skeletal muscle. It has been suggested that fenoterol may have therapeutic potential for ameliorating age-related muscle wasting and weakness. This was observed in studies where aged rats treated with fenoterol exhibited restored muscle mass and strength comparable to untreated adult rats. However, further studies are required to separate the desirable effects on skeletal muscle from the undesirable effects on the heart (Ryall et al., 2004).

Regeneration and Repair

Beta(2)-adrenoceptor agonists like fenoterol have potential application in enhancing muscle repair after injury due to their hypertrophic effects and improvement in force-producing capacity. Studies indicate that fenoterol treatment hastens recovery after muscle injury and promotes functional recovery in regenerating muscle, indicating its potential therapeutic application (Beitzel et al., 2004).

Bronchial Asthma Treatment

Fenoterol, as a beta 2-sympathomimetic bronchodilator, has shown effectiveness in improving airway obstruction in asthmatic patients. It has demonstrated significant bronchodilator effects with minimal side effects. The symptomatic effect of inhaled fenoterol in acute bronchitis has also been observed, indicating its usefulness when objective signs of bronchial involvement are present (Anderson et al., 1979; Melbye et al., 1991).

Mecanismo De Acción

Target of Action

Fenoterol Degradation Impurity A primarily targets the β2-adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle relaxation and bronchodilation, which are essential for respiratory function .

Mode of Action

As a β2-adrenergic receptor agonist, this compound binds to these receptors, triggering a series of intracellular events . This interaction results in the relaxation of smooth muscle in the airways, leading to bronchodilation .

Biochemical Pathways

Upon activation of the β2-adrenergic receptors, a cascade of biochemical reactions is initiated. This includes the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells .

Pharmacokinetics

This compound is rapidly absorbed following oral ingestion or inhalation . It is then primarily conjugated with sulphuric acid in the body . Following oral doses, peak plasma levels of radioactivity, mainly due to metabolites rather than Fenoterol itself, were attained in about 2 hours .

Result of Action

The primary molecular effect of this compound is the activation of β2-adrenergic receptors, leading to bronchodilation . On a cellular level, this results in the relaxation of smooth muscle in the airways, improving respiratory function .

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fenoterol Degradation Impurity A involves a series of chemical reactions that convert starting materials into the desired product. The pathway is designed to be efficient, cost-effective, and scalable for industrial production.", "Starting Materials": [ "3,5-dibenzyloxybenzaldehyde", "2-chloroethylamine hydrochloride", "sodium hydroxide", "dimethylformamide", "diethyl ether", "acetic acid" ], "Reaction": [ "Step 1: Deprotection of 3,5-dibenzyloxybenzaldehyde using sodium hydroxide in methanol to obtain 3,5-dihydroxybenzaldehyde", "Step 2: Protection of 3,5-dihydroxybenzaldehyde using dimethylformamide and diethyl ether to obtain 3,5-dibenzyloxybenzaldehyde", "Step 3: Reaction of 3,5-dibenzyloxybenzaldehyde with 2-chloroethylamine hydrochloride in dimethylformamide and sodium hydroxide to obtain the intermediate product", "Step 4: Deprotection of the intermediate product using acetic acid to obtain Fenoterol Degradation Impurity A" ] } | |

Número CAS |

161040-25-1 |

Fórmula molecular |

C18H21NO4 |

Peso molecular |

315.37 80.91 |

Apariencia |

Solid powder |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

,2,3,4-tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-Isoquinolinetriol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

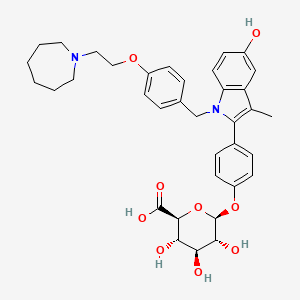

![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)